Ethyl 5-cyano-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-cyano-1H-pyrazole-3-carboxylate is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms
Mechanism of Action
Mode of Action
The mode of action of Ethyl 5-cyano-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes would need to be elucidated through further experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-cyano-1H-pyrazole-3-carboxylate can be synthesized through various methods. One common approach involves the cyclization of β-ketonitriles with hydrazine derivatives. For instance, the reaction of ethyl cyanoacetate with hydrazine hydrate under reflux conditions yields the desired pyrazole derivative . Another method includes the use of transition-metal catalysts to facilitate the cyclization process .
Industrial Production Methods
In industrial settings, the synthesis of this compound often employs continuous flow reactors to enhance the efficiency and scalability of the process. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-cyano-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazole-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Pyrazole-3-carboxylic acids.
Reduction: Ethyl 5-amino-1H-pyrazole-3-carboxylate.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-cyano-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-amino-1H-pyrazole-3-carboxylate
- Ethyl 5-cyano-1H-pyrazole-4-carboxylate
- Methyl 5-cyano-1H-pyrazole-3-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of both the cyano and ester groups in the molecule allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
ethyl 3-cyano-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-2-12-7(11)6-3-5(4-8)9-10-6/h3H,2H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQHFICXBLBEZLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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